molecular formula C8H9BrFNO B13298518 2-(1-Amino-2-fluoroethyl)-4-bromophenol

2-(1-Amino-2-fluoroethyl)-4-bromophenol

Cat. No.: B13298518
M. Wt: 234.07 g/mol
InChI Key: UETZHZRWXYESKC-UHFFFAOYSA-N
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Description

2-(1-Amino-2-fluoroethyl)-4-bromophenol is an organic compound with the molecular formula C8H9BrFNO It is characterized by the presence of an amino group, a fluoroethyl group, and a bromophenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-2-fluoroethyl)-4-bromophenol typically involves the reaction of 4-bromophenol with 2-fluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps are implemented to ensure the quality of the final product. Techniques such as distillation, crystallization, and chromatography are commonly used in the purification process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Amino-2-fluoroethyl)-4-bromophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amines or other reduced forms.

    Substitution: Formation of substituted phenols or other derivatives.

Scientific Research Applications

2-(1-Amino-2-fluoroethyl)-4-bromophenol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Amino-2-fluoroethyl)-4-bromophenol involves its interaction with specific molecular targets and pathways. The amino and fluoroethyl groups play a crucial role in its binding affinity and reactivity. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Amino-2-fluoroethyl)-5-bromophenol
  • 2-(1-Amino-2-fluoroethyl)-4-chlorophenol
  • 4-(1-Amino-2-fluoroethyl)-2-bromophenol

Uniqueness

2-(1-Amino-2-fluoroethyl)-4-bromophenol is unique due to its specific substitution pattern and the presence of both amino and fluoroethyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C8H9BrFNO

Molecular Weight

234.07 g/mol

IUPAC Name

2-(1-amino-2-fluoroethyl)-4-bromophenol

InChI

InChI=1S/C8H9BrFNO/c9-5-1-2-8(12)6(3-5)7(11)4-10/h1-3,7,12H,4,11H2

InChI Key

UETZHZRWXYESKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C(CF)N)O

Origin of Product

United States

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